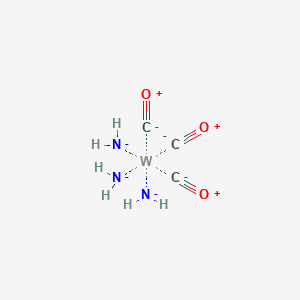![molecular formula C7H13NO B13331430 Rel-(1R,2R,4S)-2-methoxy-7-azabicyclo[2.2.1]heptane](/img/structure/B13331430.png)
Rel-(1R,2R,4S)-2-methoxy-7-azabicyclo[2.2.1]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-(1R,2R,4S)-2-methoxy-7-azabicyclo[221]heptane is a bicyclic compound featuring a nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,2R,4S)-2-methoxy-7-azabicyclo[2.2.1]heptane typically involves the use of functionalized proline derivatives. One common method is the epimerization-lactamization cascade reaction of (2S,4R)-4-aminoproline methyl esters under basic conditions . This reaction involves the intramolecular aminolysis of the (2R)-epimer to form the bridged lactam intermediates.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
Rel-(1R,2R,4S)-2-methoxy-7-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases for epimerization, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The specific conditions depend on the desired reaction and the functional groups present in the compound.
Major Products
The major products formed from these reactions vary based on the type of reaction. For example, oxidation reactions may yield oxides, while substitution reactions may produce derivatives with different functional groups.
Scientific Research Applications
Rel-(1R,2R,4S)-2-methoxy-7-azabicyclo[2.2.1]heptane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Rel-(1R,2R,4S)-2-methoxy-7-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (1R,2R,4S)-2-Chlorobicyclo[2.2.1]heptane
- (1R,4R)-2,5-diazabicyclo[2.2.1]heptane
- rac-(rel-1R,2R,4S)-Spiro-[bicyclo-[2.2.1]heptane-2,3’-indol]-2’-amine
Uniqueness
Rel-(1R,2R,4S)-2-methoxy-7-azabicyclo[221]heptane is unique due to its methoxy group and the specific stereochemistry of its bicyclic structure
Properties
Molecular Formula |
C7H13NO |
|---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
(1R,2R,4S)-2-methoxy-7-azabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C7H13NO/c1-9-7-4-5-2-3-6(7)8-5/h5-8H,2-4H2,1H3/t5-,6+,7+/m0/s1 |
InChI Key |
VLZHXILNXZMEOS-RRKCRQDMSA-N |
Isomeric SMILES |
CO[C@@H]1C[C@@H]2CC[C@H]1N2 |
Canonical SMILES |
COC1CC2CCC1N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-(tert-Butoxycarbonyl)-2-methyl-2,7-diazaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B13331372.png)


![4-[1-(Methylsulfanyl)cyclopropyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13331387.png)


![4-Bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine](/img/structure/B13331404.png)

![Methyl 6-[(but-3-yn-2-yl)amino]pyrazine-2-carboxylate](/img/structure/B13331418.png)
![9-Benzyl 4-(tert-butyl) 2-methyl-1,4,9-triazaspiro[5.5]undecane-4,9-dicarboxylate](/img/structure/B13331428.png)


![9-Benzyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B13331448.png)
